Home > Products > Screening Compounds P34627 > 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)butanamide
4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)butanamide - 1251684-29-3

4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)butanamide

Catalog Number: EVT-2549313
CAS Number: 1251684-29-3
Molecular Formula: C23H19FN4O2
Molecular Weight: 402.429
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

While the specific compound is not mentioned, many of the papers discuss quinoline derivatives. Quinoline itself is a heterocyclic aromatic organic compound []. Quinoline derivatives are a broad class of compounds containing the quinoline structure and varying substituents, leading to a wide range of biological activities []. These derivatives have been studied for their potential applications in various fields, including:

  • Anticancer agents: Several papers discuss the synthesis and evaluation of quinoline derivatives for their anticancer activities against various cancer cell lines [, , , , , ].
  • Antimicrobial agents: Research has investigated quinoline derivatives for their antibacterial and antifungal properties against a range of pathogenic microorganisms [, ].
  • Anti-inflammatory agents: The anti-inflammatory potential of some quinoline derivatives has been explored in the context of inflammatory diseases [, ].
  • Lipid-lowering agents: One paper mentions a phenylquinoline derivative, NK-104, as a lipid-lowering agent, indicating potential applications in treating cardiovascular diseases [].

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor. It exhibits strong inhibitory activity against class I HDAC isoforms and shows promising anticancer activity in vitro and in vivo. [] It effectively inhibits the growth of human myelodysplastic syndrome (SKM-1) cells, induces cell cycle arrest and apoptosis, and displays significant antitumor efficacy in xenograft models. [] Additionally, it possesses a favorable pharmacokinetic profile and minimal metabolic differences across species. []

3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide

Compound Description: This compound is a potent inhibitor of c-Kit and VEGFR2, exhibiting anti-angiogenic and P-glycoprotein (P-gp) efflux pump inhibitory activities. [] It demonstrates promising anticancer activity by inhibiting the growth of various cancer cell lines and enhancing the efficacy of doxorubicin. []

WIN 55,212-2 [(4,5-Dihydro-2-methyl-4(4-morpholinylmethyl)-1-(1-naphthalenyl-carbonyl)-6H-pyrrolo[3,2,1ij]quinolin-6-one]

Compound Description: This compound is a potent and selective cannabinoid receptor agonist, displaying high affinity for both CB1 and CB2 receptors. [, , , ] It demonstrates a wide range of pharmacological activities, including hypothermia induction, [] anticonvulsant effects, [] analgesic properties, [] and modulation of fever response. []

3-Acetyl-8-allyl-6-methyl-2-phenylquinolin-4-yl acetate

Compound Description: This polysubstituted quinoline derivative is an unexpected product obtained from the acetylation of a specific 3-(2-allylanilino)-3-phenylacrylate ester. [] Its formation reveals the diverse reactivity of these acrylate esters and provides insights into their chemical transformations. []

(2RS)-2,8-Dimethyl-4-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one

Compound Description: This tricyclic compound is another unexpected product derived from the reaction of a 3-(2-allylanilino)-3-phenylacrylate ester with strong acid. [] Its formation involves isomerization of the allyl group and subsequent cyclization. []

N-(6-Amino-3,4-dihydro-3-methyl-5-nitroso-4-oxopyrimidin-2-yl)glycinate

Compound Description: This compound is an anion that forms hydrated metal complexes with various metal ions. [] These complexes exhibit diverse molecular and supramolecular structures, reflecting the versatility of this anion in coordinating with metal centers. []

N-(Quinolin-3-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Compound Description: This chromene derivative displays potent cytotoxic activity against the MCF7 breast cancer cell line, exceeding the potency of the reference drug doxorubicin. []

2-Cyano-3-(4-fluorophenyl)-N-(quinolin-3-yl)acrylamide

Compound Description: This quinoline acrylamide derivative exhibits potent cytotoxic activity against the MCF7 breast cancer cell line, demonstrating comparable potency to the reference drug doxorubicin. []

7-Chloro-1-ethyl-6-fluoro-4-oxo-N'-(arylcarbonothioyl)-1,4-dihydroquinoline-3-carbohydrazides

Compound Description: This series of quinolone derivatives, incorporating a carbohydrazide moiety, was designed and synthesized as potential antibacterial agents. [] Their biological activity varied depending on the specific aryl substituent attached to the carbonothioyl group. []

7-Chloro-1-ethyl-6-fluoro-3-(5-mercapto-4-aryl-4H-1,2,4-triazol-3-yl)quinolin-4-ones

Compound Description: This series of quinolone derivatives, incorporating a mercaptotriazole moiety, represents another class of compounds synthesized for their potential antibacterial properties. [] Their biological activity was influenced by the specific aryl substituent on the triazole ring. []

[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol

Compound Description: This compound is a process-related impurity identified during the synthesis of NK-104, a lipid-lowering phenylquinoline derivative. []

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB is a positive allosteric modulator (potentiator) of metabotropic glutamate receptor subtype 5 (mGluR5). [] It enhances the activity of mGluR5 without directly activating the receptor. []

4-Nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71)

Compound Description: VU-71 is a positive allosteric modulator of metabotropic glutamate receptor subtype 1 (mGluR1). [] It enhances the activity of mGluR1 without directly activating the receptor. []

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride (SR141716A)

Compound Description: SR141716A is a selective CB1 receptor antagonist. [, , , ] It blocks the effects of cannabinoids that act through the CB1 receptor.

3-(4-(1,4-Diazepan-1-yl)-6-(((1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide (PS200981)

Compound Description: PS200981 is a selective p38 MAP kinase inhibitor. [] It exhibits potent inhibitory activity against p38α and p38β isoforms, blocking LPS-induced TNF production in vitro and in vivo. []

Overview

4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)butanamide is a complex organic compound that features a unique structure combining a pyrimidine derivative with a quinoline moiety. This compound is classified as an amide due to the presence of the amide functional group, which is characterized by a carbonyl group (C=O) linked to a nitrogen atom (N). The presence of the fluorophenyl and quinoline groups suggests potential biological activities, making it a subject of interest in medicinal chemistry.

Source

The compound is synthesized through various organic reactions, which are often detailed in scientific literature focused on drug development and synthesis methodologies. The specific synthesis routes and their efficiencies can vary based on the desired application and the availability of starting materials.

Synthesis Analysis

Methods

The synthesis of 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)butanamide typically involves multi-step organic reactions. Common methods include:

  • Amination Reactions: These are used to introduce the amine group into the structure.
  • Substitution Reactions: The fluorophenyl and quinoline groups are often introduced via nucleophilic substitution reactions using halogenated precursors.
  • Cyclization Reactions: The formation of the pyrimidine ring is accomplished through cyclization reactions under controlled conditions.

Technical Details

The synthesis may start with simpler precursors that undergo several transformations, including acylation and coupling reactions, to yield the final product. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular formula for 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)butanamide is C22H22FN3O2C_{22}H_{22}FN_{3}O_{2}, with a molecular weight of approximately 379.4 g/mol.

Structural Data

PropertyValue
Molecular FormulaC22H22FN3O2
Molecular Weight379.4 g/mol
IUPAC Name4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)butanamide
InChI KeyKPMVAHOKDXCUOQ-UHFFFAOYSA-N

The structure comprises a butanamide backbone linked to a pyrimidine ring substituted with a fluorophenyl group and a quinoline moiety, indicating potential interactions with biological targets.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions, including:

  • Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
  • Substitution: Functional groups can be replaced under specific conditions, allowing for further modifications.

Technical Details

These reactions are typically monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure progress and purity of the desired product.

Mechanism of Action

The mechanism of action for 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)butanamide involves its interaction with specific molecular targets within biological systems. This may include:

  • Binding to Enzymes or Receptors: The compound may modulate enzyme activity or receptor signaling pathways, which can lead to therapeutic effects.

Data on specific targets or pathways are often derived from pharmacological studies that assess the compound's efficacy in various biological assays.

Physical and Chemical Properties Analysis

Physical Properties

While detailed physical properties such as melting point or boiling point may not be readily available, general characteristics can include:

  • Appearance: Typically appears as a solid crystalline substance.

Chemical Properties

Chemical properties include reactivity with various reagents, stability under different conditions (pH, temperature), and solubility in solvents like dimethyl sulfoxide or ethanol.

Applications

Scientific Uses

The compound has potential applications in medicinal chemistry, particularly in developing pharmaceuticals targeting neurological disorders or other diseases where modulation of specific pathways is beneficial. Its structural components suggest it may exhibit anticonvulsant, anti-inflammatory, or anticancer properties based on similar compounds studied in literature.

Properties

CAS Number

1251684-29-3

Product Name

4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)butanamide

IUPAC Name

4-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-quinolin-3-ylbutanamide

Molecular Formula

C23H19FN4O2

Molecular Weight

402.429

InChI

InChI=1S/C23H19FN4O2/c24-18-9-7-16(8-10-18)21-13-23(30)28(15-26-21)11-3-6-22(29)27-19-12-17-4-1-2-5-20(17)25-14-19/h1-2,4-5,7-10,12-15H,3,6,11H2,(H,27,29)

InChI Key

DWCYHMGERUUSPK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)CCCN3C=NC(=CC3=O)C4=CC=C(C=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.